

Comparative Toxicity of Endrin and its Primary Metabolites: A Guide for Researchers

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Compound of Interest

Compound Name: *Endrin aldehyde*

Cat. No.: *B048301*

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This guide provides a comprehensive comparison of the acute oral toxicity of the organochlorine insecticide endrin and its principal metabolites, **endrin aldehyde** and endrin ketone. The information is intended for researchers, scientists, and professionals in drug development and toxicology.

Endrin, a stereoisomer of dieldrin, is a highly toxic compound known for its persistence in the environment and its potent effects on the central nervous system.^[1] Its toxicity is largely attributed to its metabolites, primarily **endrin aldehyde** and endrin ketone, which are formed through metabolic and environmental degradation.^{[2][3]} Understanding the comparative toxicity of these compounds is crucial for assessing the overall risk associated with endrin exposure.

Quantitative Toxicity Data

The acute oral toxicity of endrin, **endrin aldehyde**, and endrin ketone has been evaluated in various animal models. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance and is expressed in milligrams of the substance per kilogram of body weight (mg/kg). A lower LD50 value indicates greater toxicity. The available data are summarized in the table below.

Compound	Species	Sex	Oral LD50 (mg/kg)	Reference(s)
Endrin	Rat	Male	43.4	[4]
Rat	Female	7.3 - 40-43	[4][5]	
Mouse	-	1.4	[6]	
Rabbit	Female	7-10	[5]	
Guinea Pig	Male	36	[7]	
Guinea Pig	Female	16	[7]	
Endrin Aldehyde	Rat	Male	>500	[8]
Mouse	Male	>500	[9]	
Endrin Ketone	Rat	-	10	[5]

Key Findings from Toxicity Data:

- Endrin and endrin ketone are significantly more toxic than **endrin aldehyde**. The oral LD50 value for **endrin aldehyde** in rats and mice is greater than 500 mg/kg, while the LD50 values for endrin and endrin ketone are in the single or low double digits.[4][5][8][9]
- Endrin exhibits the highest acute toxicity among the three compounds in most tested species, with LD50 values as low as 1.4 mg/kg in mice.[6]
- Endrin ketone is also highly toxic, with a reported oral LD50 of 10 mg/kg in rats.[5]
- There appears to be some sex-dependent variability in the toxicity of endrin, with females generally showing higher sensitivity in some studies.[4][7]

Experimental Protocols

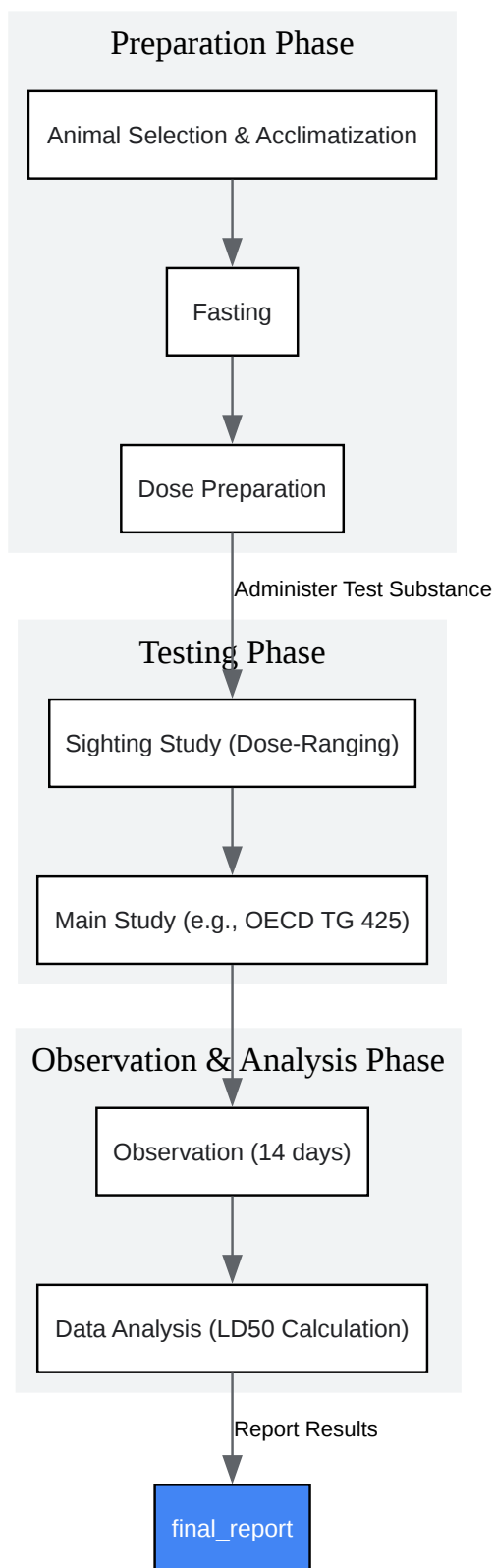
The determination of acute oral toxicity (LD50) is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reproducibility and reliability of the data while minimizing the number of animals used. The most relevant OECD guidelines

for acute oral toxicity testing are TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

General Protocol for Acute Oral Toxicity (LD50) Determination (Based on OECD Guidelines)

- **Animal Selection and Acclimatization:** Healthy, young adult rodents (commonly rats or mice) of a single sex (usually females, as they are often more sensitive) are used.[\[11\]](#) The animals are acclimatized to the laboratory conditions for at least five days before the study.
- **Housing and Fasting:** The animals are housed in appropriate cages with controlled temperature, humidity, and lighting.[\[10\]](#) Food is withheld overnight for rats and for a shorter period for mice before administration of the test substance, while water is provided ad libitum.[\[11\]](#)
- **Dose Preparation and Administration:** The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water). The dose is administered orally in a single volume using a stomach tube or a suitable intubation cannula.[\[11\]](#)
- **Dose-Finding and Main Study:**
 - **Sighting Study/Dose-Ranging:** A preliminary study is often conducted with a small number of animals to determine the appropriate starting dose for the main study.
 - **Main Study (following a specific OECD guideline, e.g., TG 425 - Up-and-Down Procedure):** A stepwise procedure is used where a single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose. This continues until a stopping criterion is met, allowing for the statistical calculation of the LD50.[\[12\]](#)[\[14\]](#)[\[19\]](#)
- **Observation:** Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

- Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis, maximum likelihood method).



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Experimental workflow for determining acute oral toxicity.

Mechanism of Neurotoxicity: The GABAergic Signaling Pathway

The primary target of endrin and its neurotoxic metabolites is the central nervous system.^[1] These compounds act as non-competitive antagonists of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor.

The GABAA Receptor and its Function:

The GABAA receptor is a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the brain. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to an influx of Cl- into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Mechanism of Action of Endrin and its Metabolites:

Endrin and related cyclodiene insecticides bind to a site within the chloride channel of the GABAA receptor complex, distinct from the GABA binding site. This binding allosterically modulates the receptor, preventing the influx of chloride ions even when GABA is bound. The blockade of this inhibitory signal leads to a state of hyperexcitability in the central nervous system, manifesting as tremors, convulsions, and in severe cases, death.

While it is established that endrin acts on the GABAA receptor, the specific comparative binding affinities and potencies of endrin, **endrin aldehyde**, and endrin ketone at the receptor are not well-documented in the available literature. However, the significantly lower acute toxicity of **endrin aldehyde** suggests a weaker interaction with the GABAA receptor compared to endrin and endrin ketone.

Simplified diagram of the GABAergic signaling pathway and the inhibitory action of endrin.

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